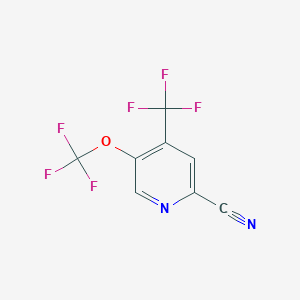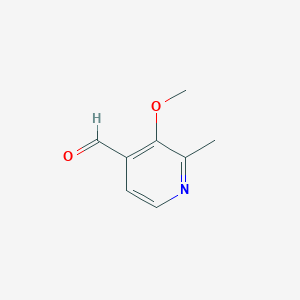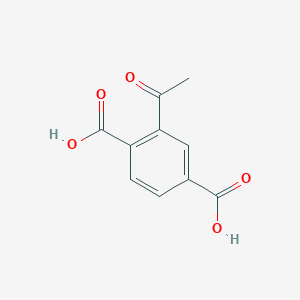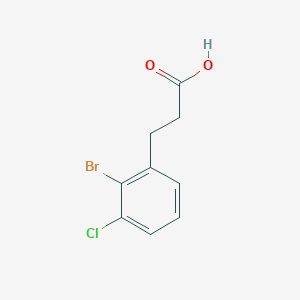
5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the production while maintaining purity and efficiency. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile include:
5-Amino-2-(trifluoromethyl)pyridine: This compound also features a trifluoromethyl group attached to a pyridine ring but has an amino group instead of a nitrile group.
6-(Trifluoromethyl)pyridine-2-carbonitrile: Similar in structure but lacks the trifluoromethoxy group.
The uniqueness of this compound lies in the presence of both trifluoromethyl and trifluoromethoxy groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C8H2F6N2O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2F6N2O/c9-7(10,11)5-1-4(2-15)16-3-6(5)17-8(12,13)14/h1,3H |
InChI Key |
XYFNPLHUMNYNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)
![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)


![Ethyl 5-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B12331403.png)

![Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)

